

# An In-depth Technical Guide to C18 Lysophosphatidic Acid

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## Compound of Interest

Compound Name: C18 LPA

Cat. No.: B15615134

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This guide provides a comprehensive overview of C18 Lysophosphatidic Acid (LPA), a critical bioactive lipid molecule. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, biological functions, and relevant experimental methodologies.

## Chemical Identity and Nomenclature

The term "**C18 LPA**" encompasses several molecular species with an 18-carbon chain. The most prevalent and biologically active form is 1-oleoyl-sn-glycero-3-phosphate, which features a monounsaturated acyl chain.<sup>[1]</sup>

IUPAC Name: [(2R)-2-hydroxy-3-phosphonooxypropyl] (Z)-octadec-9-enoate<sup>[2]</sup>

Synonyms:

- 1-Oleoyl-sn-glycero-3-phosphate<sup>[2]</sup>
- LPA(18:1)<sup>[3]</sup>
- 1-oleoyl lysophosphatidic acid<sup>[3]</sup>
- 1-(9Z-octadecenoyl)-sn-glycero-3-phosphate<sup>[3]</sup>

Other notable **C18 LPA** variants include the saturated form, 1-stearoyl-sn-glycero-3-phosphate (18:0 LPA), and ether-linked species.

## Physicochemical Properties

Property	Value	Source
Molecular Formula	C <sub>21</sub> H <sub>41</sub> O <sub>7</sub> P	[2]
Molecular Weight	436.5 g/mol	[2]
CAS Number	65528-98-5	[2]

## Biological Significance and Signaling Pathways

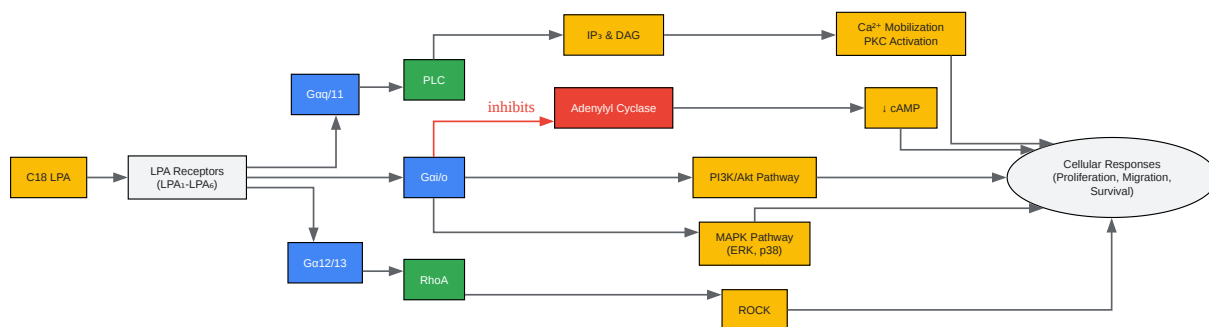
LPA is a potent signaling molecule that exerts its effects by activating a family of six G protein-coupled receptors (GPCRs), designated LPA<sub>1</sub> through LPA<sub>6</sub>.<sup>[1]</sup> This interaction triggers a cascade of intracellular signaling events that regulate fundamental cellular processes, including proliferation, migration, and survival. Aberrant LPA signaling has been implicated in various pathological conditions such as cancer and fibrosis.<sup>[4][5]</sup>

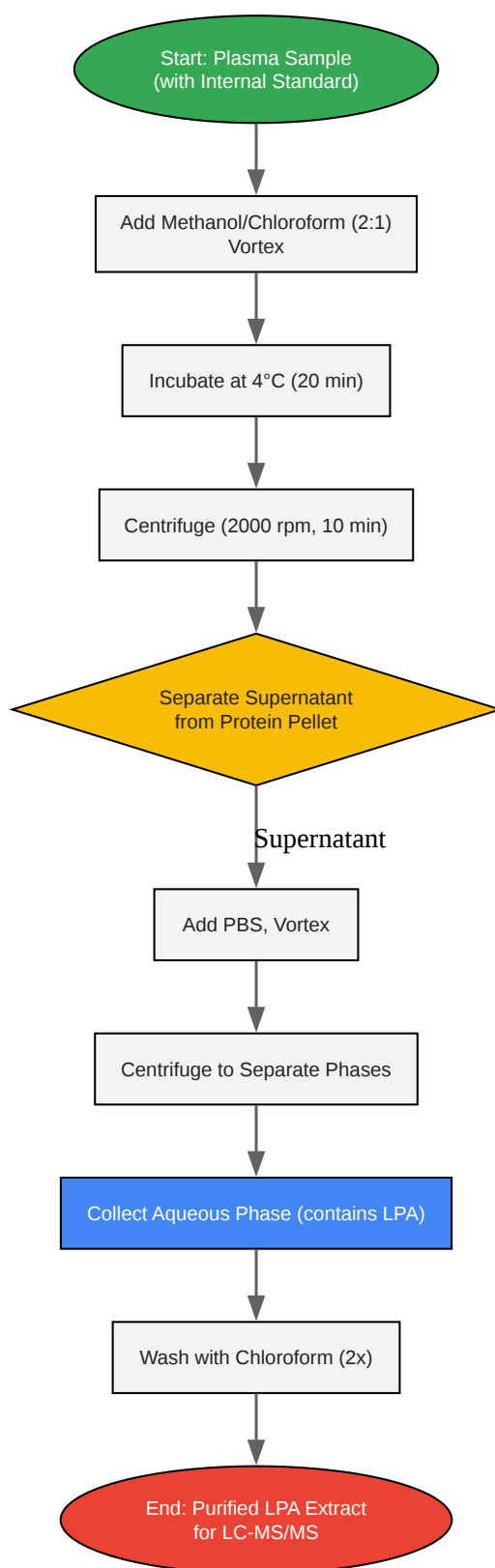
The activation of LPA receptors leads to the engagement of multiple heterotrimeric G proteins, primarily G<sub>ai/o</sub>, G<sub>aq/11</sub>, G<sub>α12/13</sub>, and G<sub>as</sub>.<sup>[1]</sup> These, in turn, modulate the activity of various downstream effector enzymes and signaling molecules.

### Key LPA Signaling Pathways:

- G<sub>aq/11</sub> Pathway:** Activates phospholipase C (PLC), leading to the generation of inositol triphosphate (IP<sub>3</sub>) and diacylglycerol (DAG). This results in the mobilization of intracellular calcium and the activation of protein kinase C (PKC).
- G<sub>ai/o</sub> Pathway:** Inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. The βγ subunits can also activate the PI3K/Akt pathway and mitogen-activated protein kinase (MAPK) cascades.
- G<sub>α12/13</sub> Pathway:** Primarily signals through the Rho family of small GTPases (e.g., RhoA), which activates Rho-associated kinase (ROCK). This pathway is crucial for cytoskeletal rearrangements, stress fiber formation, and cell migration.<sup>[1]</sup>
- G<sub>as</sub> Pathway:** Activates adenylyl cyclase, increasing cAMP production.

In addition to its well-established GPCR-mediated signaling, LPA has been shown to interact with the Receptor for Advanced Glycation End products (RAGE), suggesting non-GPCR mediated pathways may also contribute to its biological effects.[5]





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